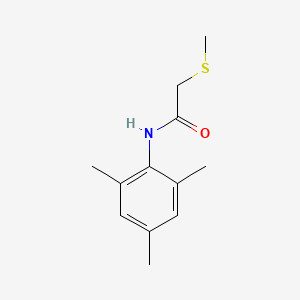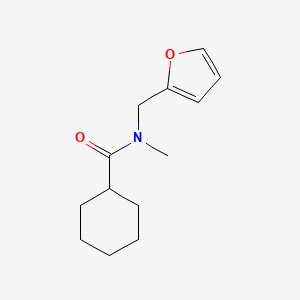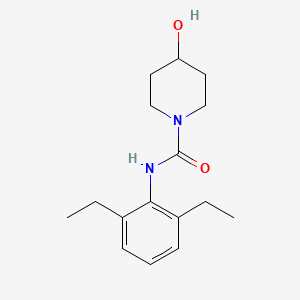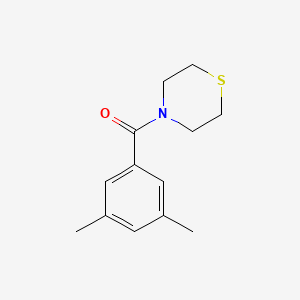
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MTA or TMA-2, and it belongs to the family of substituted amphetamines. MTA has a complex molecular structure, and its synthesis requires specialized knowledge and techniques.
Mechanism of Action
MTA acts as a potent serotonin receptor agonist, affecting the 5-HT2A and 5-HT2C receptors. It also has a moderate affinity for dopamine and norepinephrine receptors. MTA's mechanism of action is similar to that of other substituted amphetamines, such as MDMA and LSD. MTA's effects on serotonin receptors are believed to be responsible for its therapeutic effects, including its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
MTA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. MTA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and to promote neurogenesis. Additionally, MTA has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
MTA has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for serotonin receptors, making it a useful tool for studying the role of serotonin in various neurological disorders. Additionally, MTA's effects on dopamine and norepinephrine receptors make it a useful tool for studying the role of these neurotransmitters in various neurological disorders.
One limitation of MTA is that it has a complex molecular structure, making it difficult to synthesize. Additionally, MTA's effects on multiple neurotransmitter systems make it challenging to study the specific mechanisms underlying its therapeutic effects.
Future Directions
There are several future directions for research on MTA. One direction is to study its potential use in the treatment of various neurological disorders, including depression, anxiety, and post-traumatic stress disorder. Another direction is to study its potential use as a cognitive enhancer and as a treatment for addiction. Additionally, future research could focus on elucidating the specific mechanisms underlying MTA's therapeutic effects and developing more efficient synthesis methods for MTA.
Synthesis Methods
The synthesis of MTA involves several steps and requires specialized knowledge and techniques. The first step involves the preparation of 2,4,6-trimethylphenylacetonitrile, which is then converted into the corresponding amide using thionyl chloride. The resulting amide is then reacted with methyl thiolacetate to yield MTA. The synthesis of MTA is a complex process, and it requires the use of specialized equipment and reagents. Therefore, it is essential to follow strict safety protocols during the synthesis process.
Scientific Research Applications
MTA has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and post-traumatic stress disorder. MTA has also been studied for its potential use as a cognitive enhancer and as a treatment for addiction. Additionally, MTA has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-8-5-9(2)12(10(3)6-8)13-11(14)7-15-4/h5-6H,7H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHHVODKDRDYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide](/img/structure/B7513364.png)




![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)

![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)




